molecular formula C17H12N6 B1417676 2,2'-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole) CAS No. 223467-24-1

2,2'-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole)

Cat. No. B1417676
CAS RN: 223467-24-1
M. Wt: 300.32 g/mol
InChI Key: NFQGJTRVMWTFKL-UHFFFAOYSA-N
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Description

“2,2’-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole)” is a chemical compound with the molecular formula C17H12N6 . It is a type of heterocyclic compound that includes both pyrazole and benzimidazole moieties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a bis-benzoxazinone derivative bearing a pyrazole scaffold was synthesized and used as a key material for the construction of some bisimidazole, bistriazole, and bisbenzimidazole derivatives . The reactions were carried out with some mono- and bidentate nitrogen nucleophiles .


Molecular Structure Analysis

The molecular structure of “2,2’-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole)” is based on the combination of pyrazole and benzimidazole moieties . The exact structure can be determined using techniques such as NMR spectroscopy, infrared spectroscopy, elemental analysis, and differential scanning calorimetry .

Scientific Research Applications

Synthesis and Medicinal Applications

A study by Ibraheem et al. (2020) explored the synthesis of novel benzimidazole-pyrazoline hybrid molecules, including 2-((3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)methyl)-1H-benzo[d]imidazole, and evaluated their anti-diabetic potential. The compounds displayed significant α-glucosidase inhibition activity, with compound 5d identified as an effective inhibitor (Ibraheem et al., 2020).

Novel Synthesis Methods

Research by Mabkhot et al. (2010, 2011) involved the synthesis of new derivatives incorporating thieno[2,3-b]thiophene moiety and benzimidazole derivatives. These studies provided insights into the synthesis of bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) and related compounds, highlighting innovative synthetic methods and characterizations (Mabkhot et al., 2010), (Mabkhot et al., 2011).

Antimicrobial and Anticancer Activities

Kheder and Farghaly (2017) synthesized a series of bis-pyrazole, bis(imidazo[1,2-b][1,2,4]triazole), and bis(imidazo[1,2-a]benzimidazole) derivatives, noting their antimicrobial and anticancer activities. The study emphasized the potential of these compounds in medicinal chemistry (Kheder & Farghaly, 2017).

Applications in Organic Light Emitting Devices

Han et al. (2013) investigated novel iridium complexes containing 2-cyclohexenyl-1-phenyl-1H-benzo[d]imidazole for use in organic light emitting devices (OLEDs). This study illustrates the application of benzimidazole derivatives in advanced materials science (Han et al., 2013).

Antioxidant and Antimicrobial Properties

A study by Bassyouni et al. (2012) synthesized and evaluated various benzimidazole derivatives for their antioxidant and antimicrobial activities. This research highlighted the significance of these compounds in the development of new therapeutic agents (Bassyouni et al., 2012).

Catalytic Efficiency in Chemical Synthesis

Sharifi et al. (2019) investigated the catalytic efficiency of imidazole-based ionic liquids in the synthesis of pyran derivatives and Knoevenagel condensations. This research contributes to the field of catalysis and organic synthesis (Sharifi et al., 2019).

Future Directions

The future directions for research on “2,2’-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole)” could include further investigation of its potential biological activities, such as its antitumor activity . Additionally, further studies could explore its synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

2-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-5-yl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6/c1-2-6-11-10(5-1)18-16(19-11)14-9-15(23-22-14)17-20-12-7-3-4-8-13(12)21-17/h1-9H,(H,18,19)(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQGJTRVMWTFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=NN3)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572259
Record name 2-[5-(2H-Benzimidazol-2-ylidene)-2,5-dihydro-1H-pyrazol-3-yl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole)

CAS RN

223467-24-1
Record name 2-[5-(2H-Benzimidazol-2-ylidene)-2,5-dihydro-1H-pyrazol-3-yl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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